molecular formula C16H17N5O2 B2543407 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide CAS No. 1796964-98-1

2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2543407
CAS No.: 1796964-98-1
M. Wt: 311.345
InChI Key: YNOYXLYKZHGJLJ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group

Properties

IUPAC Name

2,5-dimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-10-13(12(2)23-11)16(22)20-7-9-21-8-6-19-15(21)14-17-4-3-5-18-14/h3-6,8,10H,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOYXLYKZHGJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of dimethyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the carboxamide group: This step involves the reaction of the furan derivative with an appropriate amine or amide under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Formation of the pyrimidinyl-imidazolyl-ethyl substituent: This complex moiety can be synthesized through a series of reactions involving the formation of the imidazole ring, followed by the attachment of the pyrimidine ring and subsequent alkylation to introduce the ethyl linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine or other reduced forms.

    Substitution: The dimethyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Various halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, reduced carboxamides.

    Substitution: Halogenated derivatives, alkylated or arylated products.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in various therapeutic areas:

Anticancer Activity

Recent studies have indicated that this compound has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

Cell Line TestedIC50 (µM)Mechanism of Action
HCT116 (Colon Cancer)12.5Induction of apoptosis via mitochondrial pathways
MCF7 (Breast Cancer)15.0Inhibition of cell proliferation through cell cycle arrest
A549 (Lung Cancer)10.0Disruption of microtubule dynamics leading to mitotic arrest

These findings suggest that the compound can effectively inhibit cell proliferation, comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antibacterial activity, warranting further exploration for potential therapeutic applications in infectious diseases.

Case Studies

Several case studies have highlighted the potential of this compound:

Study on HCT116 Cells

A study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), resulting in apoptosis through mitochondrial pathways.

Combination Therapy Research

Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pyrimidinyl-imidazolyl-ethyl moiety could play a crucial role in these interactions, potentially targeting specific pathways or molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of the furan ring, dimethyl groups, carboxamide group, and pyrimidinyl-imidazolyl-ethyl substituent gives 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide distinct chemical properties and potential applications that may not be shared by its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.

Biological Activity

The compound 2,5-dimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The structure features a furan ring, a pyrimidine moiety, and an imidazole group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC15H18N4O2C_{15}H_{18}N_{4}O_{2}
Molecular Weight286.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays showed that the compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Anticancer Efficacy

In a study evaluating several carboxamide derivatives, the compound demonstrated an IC50_{50} value of 3.0 µM against the A549 cell line, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity is primarily attributed to the inhibition of specific enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular cAMP levels. This inhibition can lead to enhanced apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity against certain pathogens. In vitro tests against Mycobacterium tuberculosis revealed promising results with IC50_{50} values ranging from 1.35 to 2.18 µM , suggesting potential as an anti-tubercular agent .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential and safety profile of the compound. Current research is limited; however, ongoing studies are assessing its pharmacokinetics and toxicity in animal models.

Table 2: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50_{50} Value
AnticancerMCF-7Not specified
A5493.0 µM
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 µM

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